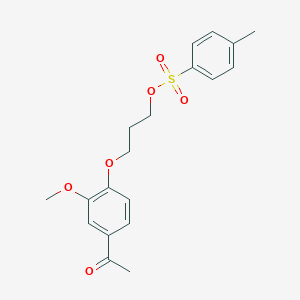
3-(4-Acetyl-2-methoxyphenoxy)propyl 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Acetyl-2-methoxyphenoxy)propyl 4-methylbenzenesulfonate, also known as this compound, is a useful research compound. Its molecular formula is C19H22O6S and its molecular weight is 378.45. The purity is usually > 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-(4-Acetyl-2-methoxyphenoxy)propyl 4-methylbenzenesulfonate, commonly referred to as a derivative of iloperidone, has garnered attention in pharmacological research due to its potential biological activities. This compound is noted for its structural features that suggest interactions with various biological targets, particularly in neuropharmacology.
Chemical Structure and Properties
The molecular formula for this compound is C19H22O6S, with a molecular weight of approximately 378.45 g/mol. The structure consists of an aromatic sulfonate group, which is crucial for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in the context of neuropharmacology and receptor modulation.
1. Dopamine Receptor Interaction
Studies have shown that related compounds can act as selective dopamine receptor modulators. For instance, iloperidone, a parent compound, has been characterized as a D2 and D3 dopamine receptor antagonist. This suggests that derivatives like this compound may also interact with these receptors, potentially influencing dopaminergic signaling pathways .
2. Neuroprotective Effects
Preliminary studies suggest that compounds similar to this sulfonate may offer neuroprotective benefits. For example, they could mitigate neurodegeneration in dopaminergic neurons derived from induced pluripotent stem cells (iPSCs), which is critical in the context of neurodegenerative diseases .
Case Studies
- Dopamine Receptor Agonism : A study on related compounds indicated that modifications to the molecular structure could enhance selectivity for D3 receptors while minimizing activity at D2 receptors. This specificity is crucial for developing treatments for conditions like schizophrenia and Parkinson's disease .
- Toxicological Assessments : Toxicity studies have been conducted to evaluate the safety profile of similar sulfonate compounds. These investigations reveal varying degrees of cytotoxicity depending on the concentration and exposure duration, emphasizing the need for careful dosage regulation in therapeutic applications .
Data Tables
| Compound | Dopamine Receptor Activity | Neuroprotective Potential | Toxicity Level |
|---|---|---|---|
| Iloperidone | D2R/D3R antagonist | Moderate | Low |
| This compound | Potential agonist/antagonist | High (preliminary) | Moderate |
Propiedades
IUPAC Name |
3-(4-acetyl-2-methoxyphenoxy)propyl 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O6S/c1-14-5-8-17(9-6-14)26(21,22)25-12-4-11-24-18-10-7-16(15(2)20)13-19(18)23-3/h5-10,13H,4,11-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJIUQGPCMDQEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCOC2=C(C=C(C=C2)C(=O)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














